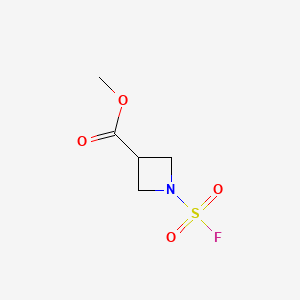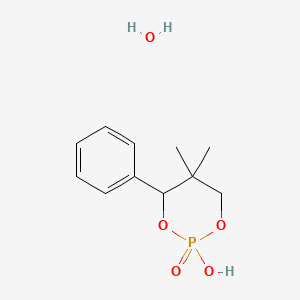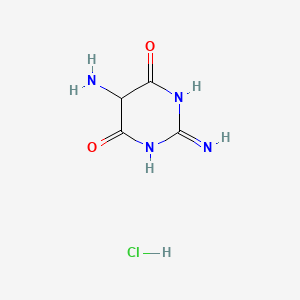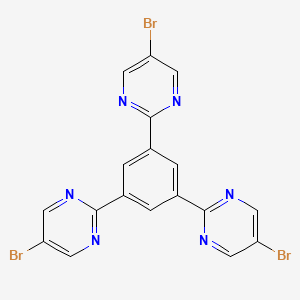
Magnesium(2+) bromide methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(2+) bromide methanide is an organometallic compound with the chemical formula C7H6Br2Mg. It is a white solid that is soluble in organic solvents such as ether, acetone, and methanol. This compound is stable in air but hydrolyzes with water to produce magnesium bromide and benzylformic acid . This compound is an important reagent in organic synthesis, commonly used in benzylation reactions, substitution reactions, and coupling reactions .
Preparation Methods
Magnesium(2+) bromide methanide can be prepared by reacting 2-bromobenzyl bromide with magnesium powder in an organic solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert gas atmosphere to avoid reaction with oxygen and moisture in the air . The general reaction scheme is as follows:
C7H6Br2+Mg→C7H6Br2Mg
Chemical Reactions Analysis
Magnesium(2+) bromide methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in benzylation reactions where it acts as a nucleophile, replacing a leaving group in an organic molecule.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to produce magnesium bromide and benzylformic acid.
Common reagents used in these reactions include organic halides, water, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium(2+) bromide methanide has several applications in scientific research:
Mechanism of Action
The mechanism by which magnesium(2+) bromide methanide exerts its effects involves its role as a nucleophile in organic reactions. It can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Magnesium(2+) bromide methanide is similar to other organomagnesium compounds, such as phenylmagnesium bromide and methylmagnesium bromide. it is unique in its ability to participate in benzylation reactions and its stability in air. Other similar compounds include:
Phenylmagnesium Bromide: Used in Grignard reactions to form carbon-carbon bonds.
Methylmagnesium Bromide: Used in nucleophilic addition reactions to carbonyl compounds.
This compound’s unique properties make it particularly useful in specific organic synthesis applications where benzylation is required.
Properties
IUPAC Name |
magnesium;carbanide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPHGHWWQRMDIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)
![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)


![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)

![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)

